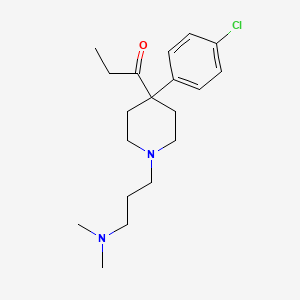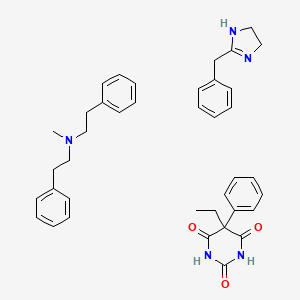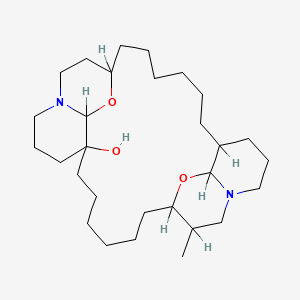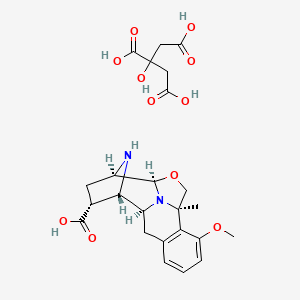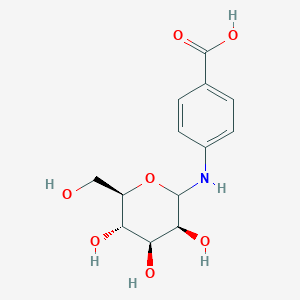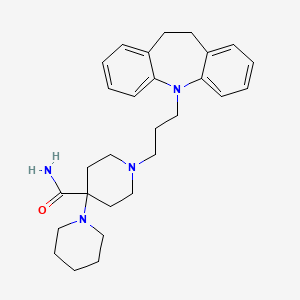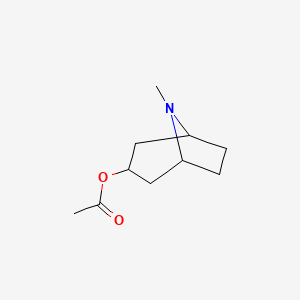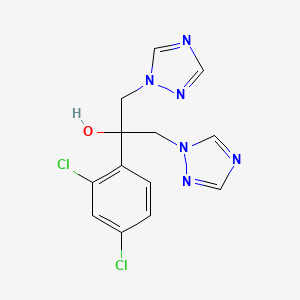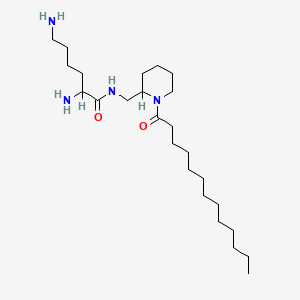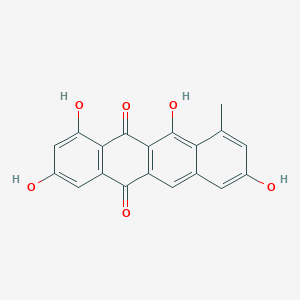
Tetracenomycin D1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracenomycin D1 is a tetracenomycin and a member of tetracenequinones.
Aplicaciones Científicas De Investigación
Overview of Tetracenomycin D1 Research
This compound belongs to the family of tetracycline antibiotics, which have been extensively studied for their broad-spectrum antimicrobial properties. These compounds act by binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis and thereby exhibiting bacteriostatic effects. Tetracyclines, including this compound, have been successfully used in treating various infectious diseases, including respiratory tract infections and sexually transmitted diseases, and in managing conditions like acne. The emergence of resistant organisms due to efflux and ribosomal protection mechanisms has prompted research into tetracycline analogues, such as the glycylcyclines, to circumvent these resistance mechanisms. These analogues retain the antibacterial activities typical of earlier tetracyclines but are more potent against resistant organisms, including methicillin-resistant Staphylococci and vancomycin-resistant Enterococci (Zhanel et al., 2004).
Environmental Impact and Ecotoxicity
The widespread use of tetracyclines has raised concerns regarding their environmental impact and ecotoxicity. After medication, a significant portion of tetracycline antibiotics is excreted and released into the environment, leading to their presence in various ecological compartments. The persistence of tetracyclines in aquatic environments due to their hydrophilic nature poses ecological risks and potential human health damages. The occurrence of tetracycline antibiotics in the environment can inhibit the growth of terrestrial and aquatic species and may cause endocrine disruption. Consequently, there is a need for alternative processes to remove tetracyclines from waters, with advanced oxidation processes proposed as potential methods (Daghrir & Drogui, 2013).
Non-Antibiotic Properties and Applications
Beyond their antimicrobial effects, tetracyclines, including this compound, have been explored for their non-antibiotic properties. These include anti-inflammatory and immunomodulatory effects, which have implications for treating various non-infectious conditions. The pleiotropic actions of tetracyclines, such as their antioxidant, anti-apoptotic, and matrix metalloproteinase inhibitory activities, have prompted research into their potential therapeutic uses in a wide range of medical conditions, from amyloidoses to chronic inflammatory diseases (Stoilova et al., 2013).
Propiedades
Fórmula molecular |
C19H12O6 |
|---|---|
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
1,3,8,11-tetrahydroxy-10-methyltetracene-5,12-dione |
InChI |
InChI=1S/C19H12O6/c1-7-2-9(20)3-8-4-11-16(18(24)14(7)8)19(25)15-12(17(11)23)5-10(21)6-13(15)22/h2-6,20-22,24H,1H3 |
Clave InChI |
RZKZJERAFMFNMF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O |
SMILES canónico |
CC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O |
Sinónimos |
tetracenomycin D tetracenomycin D(3) tetracenomycin D3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



